molecular formula C15H10ClF3N2O4 B12501458 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12501458
M. Wt: 374.70 g/mol
InChI Key: SZGOSUUGLLQFQI-UHFFFAOYSA-N
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Description

1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a chloro group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    Trifluoromethylated derivatives: Compounds with similar trifluoromethyl groups that exhibit comparable chemical properties.

Uniqueness

1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10ClF3N2O4

Molecular Weight

374.70 g/mol

IUPAC Name

1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H10ClF3N2O4/c16-10-3-2-9(15(17,18)19)5-11(10)20-12(22)7-21-6-8(14(24)25)1-4-13(21)23/h1-6H,7H2,(H,20,22)(H,24,25)

InChI Key

SZGOSUUGLLQFQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl

Origin of Product

United States

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